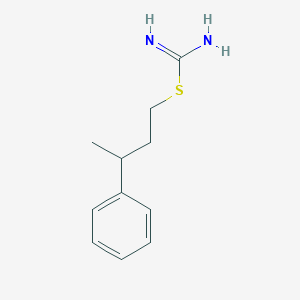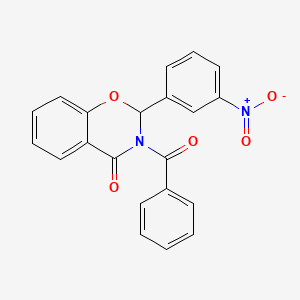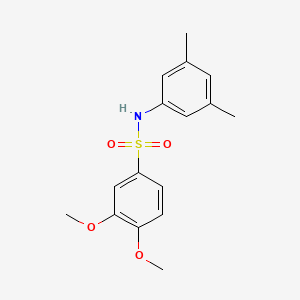![molecular formula C16H12N2O6S2 B12473580 2,2'-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran](/img/structure/B12473580.png)
2,2'-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran is an organic compound characterized by its complex structure, which includes a benzene ring substituted with nitro groups and linked to furan rings via sulfur and methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran typically involves multiple steps:
Nitration of Benzene: The initial step involves the nitration of benzene to introduce nitro groups at the 4 and 6 positions. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Sulfur Bridges: The next step involves the introduction of sulfur bridges. This can be achieved by reacting the dinitrobenzene derivative with a suitable thiol compound under basic conditions.
Attachment of Furan Rings: Finally, the furan rings are attached via methylene bridges. This step typically involves the use of a methylene donor, such as formaldehyde, under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative, while substitution reactions could introduce a variety of functional groups depending on the reagents used.
Scientific Research Applications
2,2’-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biological Studies: The compound’s potential biological activity, particularly due to the presence of nitro groups, makes it of interest for studies in medicinal chemistry.
Industrial Applications: Its stability and reactivity profile may make it useful in various industrial processes, such as the production of dyes or polymers.
Mechanism of Action
The mechanism by which 2,2’-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran exerts its effects depends on its specific application:
Chemical Reactions: The compound’s reactivity is largely governed by the electron-withdrawing effects of the nitro groups and the electron-donating effects of the sulfur and furan rings. This creates a unique electronic environment that can facilitate various chemical transformations.
Biological Activity: If the compound exhibits biological activity, it is likely due to interactions with specific molecular targets, such as enzymes or receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Like 2,2’-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran, TNT contains nitro groups attached to a benzene ring. TNT lacks the sulfur and furan components.
Hexanitrostilbene (HNS): This compound also contains multiple nitro groups and is used in high-energy materials. It differs in its overall structure and the absence of sulfur and furan rings.
1,3,5-Trinitrobenzene: Another nitro-substituted benzene derivative, but without the additional complexity of sulfur and furan rings.
Uniqueness
2,2’-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran is unique due to the combination of nitro groups, sulfur bridges, and furan rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12N2O6S2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-ylmethylsulfanyl)-2,4-dinitrophenyl]sulfanylmethyl]furan |
InChI |
InChI=1S/C16H12N2O6S2/c19-17(20)13-7-14(18(21)22)16(26-10-12-4-2-6-24-12)8-15(13)25-9-11-3-1-5-23-11/h1-8H,9-10H2 |
InChI Key |
SUMYYEDYCABYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])SCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12473512.png)


![2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12473540.png)
![1-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12473548.png)
![N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12473557.png)
![4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473558.png)
![N~2~-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473561.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B12473565.png)

![2,4-dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473575.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12473589.png)
